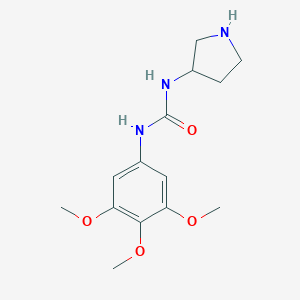
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea, also known as A-796260, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as selective κ-opioid receptor agonists, which are known to have analgesic and antinociceptive effects.
Wissenschaftliche Forschungsanwendungen
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and antinociceptive effects in animal models of pain. It has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Wirkmechanismus
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea is a selective κ-opioid receptor agonist. It binds to the κ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. It is believed that the analgesic and antinociceptive effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea are mediated through its action on the κ-opioid receptor.
Biochemische Und Physiologische Effekte
In addition to its analgesic and antinociceptive effects, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea has been shown to have other biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for drug addiction. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its selectivity for the κ-opioid receptor. This allows researchers to study the specific effects of κ-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in lab experiments is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. One area of research is the development of more potent and selective κ-opioid receptor agonists for the treatment of pain and other conditions. Another area of research is the investigation of the potential use of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea in the treatment of drug addiction and inflammatory conditions. Finally, there is a need for further research on the biochemical and physiological effects of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea involves the reaction of 3,4,5-trimethoxybenzaldehyde with pyrrolidine in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with urea in the presence of a catalytic amount of sodium methoxide to yield the final product, 1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea. The purity of the compound is confirmed by HPLC analysis.
Eigenschaften
CAS-Nummer |
18471-34-6 |
|---|---|
Produktname |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)-urea |
Molekularformel |
C14H21N3O4 |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O4/c1-19-11-6-10(7-12(20-2)13(11)21-3)17-14(18)16-9-4-5-15-8-9/h6-7,9,15H,4-5,8H2,1-3H3,(H2,16,17,18) |
InChI-Schlüssel |
KHQVZQWUQCNGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
Synonyme |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




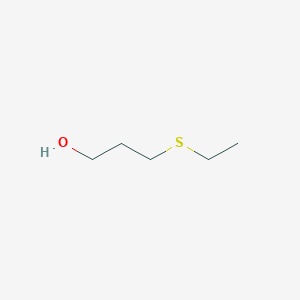
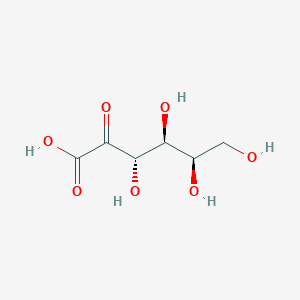
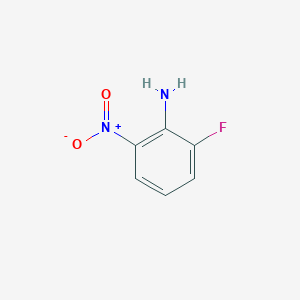
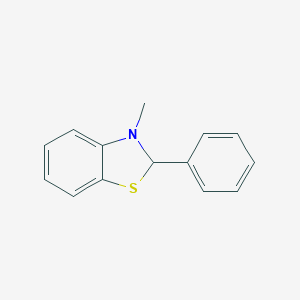
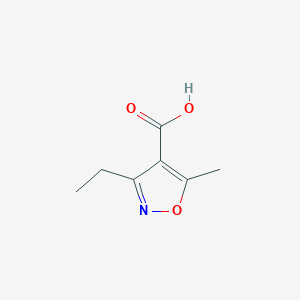
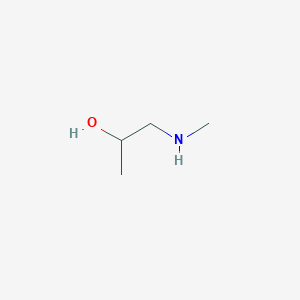
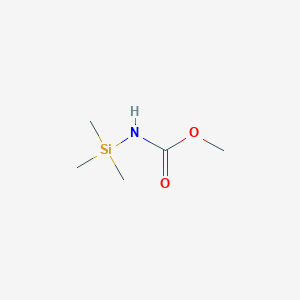
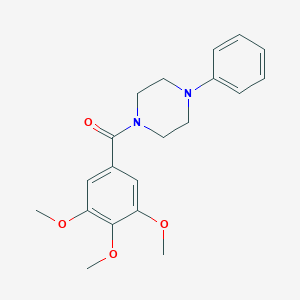
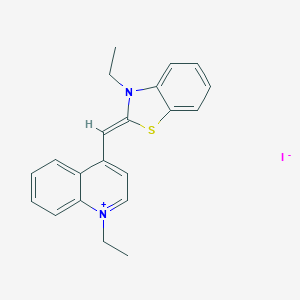
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
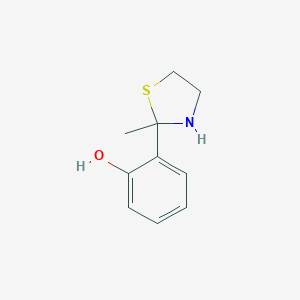
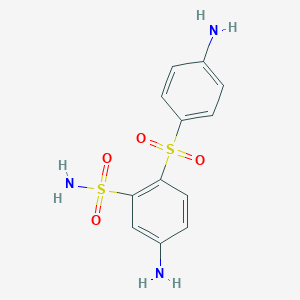
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)